molecular formula C43H80O10 B1265245 1-oleoyl-2-palmitoyl-3-alpha-D-galactosyl-sn-glycerol

1-oleoyl-2-palmitoyl-3-alpha-D-galactosyl-sn-glycerol

Cat. No. B1265245
M. Wt: 757.1 g/mol
InChI Key: JBZBYHKCRFIXBI-BNOJPGAFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-oleoyl-2-palmitoyl-3-alpha-D-galactosyl-sn-glycerol is a 1,2-diacyl-3-alpha-D-galactosyl-sn-glycerol in which the groups at the 1- and 2-positions are oleoyl and palmitoyl respectively.

Scientific Research Applications

Synthesis and Structural Analysis

  • Chiral Synthesis and Structure : Chiral synthesis of triglycerides similar to 1-oleoyl-2-palmitoyl-3-alpha-D-galactosyl-sn-glycerol has been achieved, as demonstrated in the synthesis of 1-butyroyl 2-oleoyl 3-palmitoyl sn glycerol, achieving over 95% purity. This research provides insights into the structural and synthetic aspects of complex triglycerides (Villeneuve et al., 1994).

Phase Behavior Studies

  • Binary Phase Behavior : The binary phase behavior of mixtures containing compounds structurally related to 1-oleoyl-2-palmitoyl-3-alpha-D-galactosyl-sn-glycerol, like 1,3-Dipalmitoyl-2-oleoyl-sn-glycerol, has been studied using differential scanning calorimetry and X-ray diffraction. This research is crucial for understanding the crystallization and phase properties of such triglycerides (Zhang et al., 2007).

Interaction with Biological Membranes

  • Interactions with Phospholipids : Studies on the phase behavior of mixtures of diacylglycerols, structurally related to 1-oleoyl-2-palmitoyl-3-alpha-D-galactosyl-sn-glycerol, with phospholipids like phosphatidylcholine and phosphatidylserine, provide insights into their interactions with biological membranes and potential implications in cellular processes (Jiménez-Monreal et al., 1998).

Enzyme-Assisted Synthesis

  • Enzyme-Assisted Production : The enzyme-assisted synthesis of high-purity chain-deuterated analogs of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine demonstrates the potential for creating highly pure, mixed-acyl phospholipids, which could be analogous in the synthesis of 1-oleoyl-2-palmitoyl-3-alpha-D-galactosyl-sn-glycerol (Bogojevic & Leung, 2020).

Ca2+ Binding Studies

  • Calcium Ion Binding : Research on the binding of Ca2+ ions to bilayers composed of phosphatidylglycerol analogs, like 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol, is essential for understanding the behavior of these compounds in biological membranes and their interaction with ions (Borle & Seelig, 1985).

Lipid Bilayer Studies

  • Lipid Bilayer Membrane Structure : Studies on perdeuterated analogs of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine provide insights into the membrane structure of lipid bilayers, which could be extrapolated to understand the behavior of 1-oleoyl-2-palmitoyl-3-alpha-D-galactosyl-sn-glycerol in similar environments (Yepuri et al., 2016).

Monolayer Interactions

  • Monolayer Interaction Studies : Research on monolayers of unsaturated phosphocholines exposed to ozone provides valuable insights into the reactivity and stability of these molecules, which can be relevant to similar compounds like 1-oleoyl-2-palmitoyl-3-alpha-D-galactosyl-sn-glycerol (Lai, Yang, & Finlayson‐Pitts, 1994).

properties

Product Name

1-oleoyl-2-palmitoyl-3-alpha-D-galactosyl-sn-glycerol

Molecular Formula

C43H80O10

Molecular Weight

757.1 g/mol

IUPAC Name

[(2S)-2-hexadecanoyloxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] (Z)-octadec-9-enoate

InChI

InChI=1S/C43H80O10/c1-3-5-7-9-11-13-15-17-18-20-21-23-25-27-29-31-38(45)50-34-36(35-51-43-42(49)41(48)40(47)37(33-44)53-43)52-39(46)32-30-28-26-24-22-19-16-14-12-10-8-6-4-2/h17-18,36-37,40-44,47-49H,3-16,19-35H2,1-2H3/b18-17-/t36-,37-,40+,41+,42-,43+/m1/s1

InChI Key

JBZBYHKCRFIXBI-BNOJPGAFSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)O[C@@H](CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)COC(=O)CCCCCCC/C=C\CCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC(COC1C(C(C(C(O1)CO)O)O)O)COC(=O)CCCCCCCC=CCCCCCCCC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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